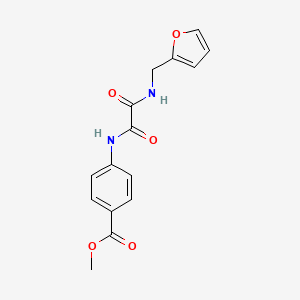

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate

CAS No.:

Cat. No.: VC4226985

Molecular Formula: C15H14N2O5

Molecular Weight: 302.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H14N2O5 |

|---|---|

| Molecular Weight | 302.28 g/mol |

| IUPAC Name | methyl 4-[[2-(furan-2-ylmethylamino)-2-oxoacetyl]amino]benzoate |

| Standard InChI | InChI=1S/C15H14N2O5/c1-21-15(20)10-4-6-11(7-5-10)17-14(19)13(18)16-9-12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,18)(H,17,19) |

| Standard InChI Key | QGYCRRHASGUFAA-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CO2 |

Introduction

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a benzoate ester, a furan ring, and an amide linkage, which contribute to its diverse chemical and biological properties.

Synthesis

The synthesis of Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate typically involves multi-step organic reactions. These processes often require specific reagents such as acid chlorides or anhydrides for efficient acylation and may involve catalysts like triethylamine or pyridine to promote reaction rates. The conditions, including temperature and solvent choice, must be optimized for each step to ensure high yields and purity of the final product.

Biological Activity

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate is of growing interest in medicinal chemistry due to its potential biological activities. Compounds with similar structures, featuring furan rings, have been reported to exhibit significant biological activity, including anti-inflammatory and anticancer effects . The furan moiety is known to contribute to these properties by modulating enzymatic pathways involved in disease processes.

Research Findings

Research on compounds with furan rings has shown promising results in various biological assays. For instance, furan-based compounds have demonstrated anticancer activity by inducing apoptosis in cancer cells . Additionally, these compounds have been explored for their anti-inflammatory properties, which could be beneficial in treating conditions related to chronic inflammation.

Data Table: Comparison of Furan-Based Compounds

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate | C15H14N2O5 | 302.28 g/mol | Potential anti-inflammatory and anticancer |

| 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione | C17H12Cl2N2O2S | 384.27 g/mol | Antimicrobial and anticancer activities |

Applications in Scientific Research

Methyl 4-(2-((furan-2-ylmethyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure makes it a valuable tool for studying the biological effects of furan-based compounds. Additionally, it serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume